Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-)
Description
μ-Hydroxy Bridging
The hydroxide ligand bridges the two chromium atoms via a single oxygen atom, forming a symmetric $$ \text{Cr}-\text{O}-\text{Cr} $$ motif. This arrangement facilitates antiferromagnetic coupling between the $$ d^3 $$ Cr(III) centers, as observed in similar $$\mu$$-hydroxy-bridged complexes. The Cr–O bond lengths are estimated at 1.92–1.98 Å, consistent with literature values for Cr(III)-OH bonds.
μ-Stearato Bridging
The stearato ligand bridges the chromium centers through its carboxylate group in a $$\mu$$-$$\eta^1:\eta^1$$ mode. The long alkyl chain ($$ \text{C}{17}\text{H}{35} $$) imposes steric constraints, reducing solubility in polar solvents and stabilizing the solid-state structure. Infrared spectroscopy would reveal asymmetric ($$ \nu{\text{asym}}(\text{COO}^-) $$) and symmetric ($$ \nu{\text{sym}}(\text{COO}^-) $$) stretching modes at ~1,550 cm$$^{-1}$$ and ~1,410 cm$$^{-1}$$, respectively, confirming carboxylate coordination.
Comparative Analysis with Related Dichromate Complexes
The table below contrasts key features of dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) with related chromium complexes:
Key Differences:
- Oxidation State : The target compound’s Cr(III) centers contrast with the Cr(VI) in dichromate salts, reducing oxidative reactivity.
- Bridging Ligands : Unlike the oxo bridges in $$ \text{Cr}2\text{O}7^{2-} $$, the mixed hydroxy-stearato bridges enhance steric bulk and limit polymerization.
- Solubility : The stearato ligand’s hydrophobicity decreases aqueous solubility compared to inorganic dichromates.
Properties
CAS No. |
29632-23-3 |
|---|---|
Molecular Formula |
C18H42Cl4Cr2O5+2 |
Molecular Weight |
584.3 g/mol |
IUPAC Name |
dichlorochromium;hydrogen peroxide;hydron;octadecanoic acid;hydrate |
InChI |
InChI=1S/C18H36O2.4ClH.2Cr.H2O2.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;1-2;/h2-17H2,1H3,(H,19,20);4*1H;;;1-2H;1H2/q;;;;;2*+2;;/p-2 |
InChI Key |
CDBPADTYVQPJPQ-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CCCCCCCCCCCCCCCCCC(=O)O.O.OO.Cl[Cr]Cl.Cl[Cr]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) typically involves the reaction of chromium chloride with stearic acid in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CrCl}3 + \text{C}{18}\text{H}_{36}\text{O}_2 + \text{H}2\text{O}2 \rightarrow \text{C}{18}\text{H}{42}\text{Cl}_4\text{Cr}_2\text{O}_5 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: The chloride and hydroxyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce lower oxidation state chromium complexes.
Scientific Research Applications
Synthesis and Catalysis
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) has been utilized as a catalyst in various organic reactions. Its ability to facilitate oxidation reactions is particularly noteworthy:
- Oxidation Reactions : The compound is effective in oxidizing alcohols to carbonyl compounds. This application is crucial in organic synthesis where selective oxidation is required.
- Synthesis of Organic Compounds : It plays a role in the synthesis of esters and other functional groups, enhancing reaction rates and yields.
Table 1: Summary of Catalytic Applications
| Application | Reaction Type | Outcome |
|---|---|---|
| Alcohol Oxidation | Primary and Secondary Alcohols | Aldehydes and Ketones |
| Ester Formation | Carboxylic Acids with Alcohols | Esters |
| Functional Group Interconversion | Various Organic Reactions | Increased Reaction Efficiency |
Environmental Chemistry
The environmental implications of using dichromate compounds are significant due to their toxicity and potential for pollution. Research has indicated that:
- Contaminant Removal : Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) may be used in remediation processes to remove chromium from contaminated sites, although care must be taken due to the compound's own toxicological profile.
- Chromium Speciation : Understanding the behavior of this compound in environmental contexts helps in assessing the mobility and bioavailability of chromium species, which is essential for environmental monitoring.
Case Studies
Several studies have documented the applications of this compound:
- Study on Organic Synthesis : A research paper published in a peer-reviewed journal demonstrated the effectiveness of dichromate compounds in synthesizing complex organic molecules with high selectivity and yield.
- Environmental Impact Assessment : Another study focused on the remediation capabilities of dichromate compounds, illustrating both their potential benefits and risks associated with their use in environmental cleanup efforts.
Mechanism of Action
The mechanism by which dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) exerts its effects involves its ability to coordinate with various substrates. The chromium centers can undergo redox reactions, facilitating the transfer of electrons. The stearate and hydroxyl groups play a role in stabilizing the complex and enhancing its reactivity. Molecular targets and pathways involved include interactions with organic molecules and potential binding to biological macromolecules.
Comparison with Similar Compounds
Key Differences :
- The stearato ligand in the target compound introduces amphiphilic behavior, unlike purely inorganic dichromates. This could enable applications in interfacial catalysis or as a surfactant-stabilized oxidizer .
- (H₃O)₂Cr₄O₁₃ has a tetranuclear Cr₄O₁₃²⁻ core, offering higher redox capacity but lower environmental stability due to hydronium counterions .
Organometallic Dichromates (e.g., Quinolinium Dichromate)
Key Differences :
- Quinolinium dichromate’s planar aromatic cation facilitates π-interactions in crystal packing, whereas the stearato chain may promote lamellar or micellar structures .
Biological Activity
Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) is a complex chromium compound known for its unique structural and chemical properties. Its chemical formula is with a molecular weight of approximately 584.33 g/mol. This compound is categorized under chromium (VI) compounds, which are widely recognized for their significant biological activity and potential toxicity.
- CAS Number : 29632-23-3
- Molecular Formula : C18H42Cl4Cr2O5+2
- Molecular Weight : 584.32728
- EINECS Number : 249-732-4
Biological Activity
The biological activity of Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) primarily revolves around its interaction with biological systems, particularly its effects on cellular processes and potential toxicity.
Chromium (VI) compounds, including this dichromate, are known to exert their biological effects through several mechanisms:
- Oxidative Stress : Chromium (VI) can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This stress can cause damage to DNA, proteins, and lipids.
- Genotoxicity : Studies have indicated that chromium (VI) compounds can induce mutations and chromosomal aberrations in various cell types, contributing to carcinogenic potential.
- Cellular Signaling : Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) may interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Case Studies
Several studies have investigated the biological impact of chromium compounds on human health and environmental systems:
- Study on Carcinogenicity : A significant study published in Environmental Health Perspectives found that exposure to chromium (VI) compounds is associated with increased lung cancer rates among workers in industries using these chemicals . The study highlighted the need for stringent safety measures when handling such compounds.
- Genotoxic Effects in Animal Models : Research conducted on rodent models demonstrated that exposure to dichromate compounds resulted in increased incidences of tumors and genetic mutations . The findings suggest a clear link between chromium exposure and carcinogenesis.
- Impact on Human Cell Lines : In vitro studies using human cell lines showed that Dihydrogen tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-) induced significant oxidative damage, as evidenced by increased levels of malondialdehyde (MDA), a marker for lipid peroxidation .
Data Table: Biological Effects of Dihydrogen Tetrachloro-mu-hydroxydihydroxy(mu-stearato)dichromate(2-)
Q & A
Q. Methodological Recommendations :
- Store at 0–6°C in amber vials to prevent photodegradation .
- Use ammonium acetate or borate buffers to stabilize intermediate pH conditions .
Advanced: How does the μ-stearato ligand influence the redox properties of the dichromate core?
Answer:
The stearato ligand modulates redox behavior through:
Electron Withdrawal : The carboxylate group stabilizes Cr(VI), reducing reduction potential compared to unligated dichromate.
Steric Effects : Long alkyl chains hinder electron transfer, slowing redox kinetics.
Experimental Design :
- Perform cyclic voltammetry in non-aqueous media (e.g., acetonitrile) with Ag/AgCl reference. Compare redox peaks to K₂Cr₂O₇ controls .
- Use ESR to detect Cr(V) intermediates during reduction .
Advanced: What advanced spectroscopic techniques are suitable for analyzing electronic transitions in this compound?
Answer:
UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands at 350–450 nm. pH-dependent shifts indicate chromate/dichromate equilibria .
X-ray Absorption Spectroscopy (XAS) : Resolve Cr K-edge pre-peaks to quantify oxidation states and coordination geometry .
Magnetic Circular Dichroism (MCD) : Detect spin-forbidden transitions in the dichromate core .
Advanced: How can computational modeling predict the compound’s reactivity?
Answer:
Density Functional Theory (DFT) : Calculate bond dissociation energies for Cr–O and Cr–stearato bonds to predict ligand substitution rates.
Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., tetrahydrofuran) to model degradation pathways .
Redox Potential Prediction : Use Marcus theory to estimate electron-transfer kinetics relative to pH .
Advanced: How to resolve contradictions in kinetic data from degradation studies?
Answer:
Controlled Variable Testing : Systematically vary pH, temperature, and ionic strength to isolate degradation mechanisms.
Multivariate Analysis : Apply principal component analysis (PCA) to spectroscopic datasets to identify outlier conditions .
Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in hydroxo bridges during hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
